molecular formula C10H12N2O B15221516 5-((Methylamino)methyl)indolin-2-one

5-((Methylamino)methyl)indolin-2-one

Cat. No.: B15221516
M. Wt: 176.21 g/mol
InChI Key: RDMYUFXODQBQPV-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)indolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this compound, the starting materials would include a suitable substituted phenylhydrazine and a carbonyl compound that provides the necessary substituents on the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that can efficiently produce the desired compounds. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-((Methylamino)methyl)indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Methylamino)methyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity to biological targets .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(methylaminomethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-11-6-7-2-3-9-8(4-7)5-10(13)12-9/h2-4,11H,5-6H2,1H3,(H,12,13)

InChI Key

RDMYUFXODQBQPV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

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